Methyl 4-chloro-2-(4-fluorophenylsulfonyl)thiazole-5-carboxylate
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Overview
Description
Methyl 4-chloro-2-(4-fluorophenylsulfonyl)thiazole-5-carboxylate is a chemical compound with the molecular formula C11H7ClFNO4S2 and a molecular weight of 335.76 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is a member of the thiazole family, which is known for its diverse biological activities and applications in drug development .
Preparation Methods
The synthesis of methyl 4-chloro-2-(4-fluorophenylsulfonyl)thiazole-5-carboxylate involves several steps. One common method includes the reaction of 4-chlorothiazole-5-carboxylic acid with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol to yield the final product . Industrial production methods may involve similar steps but are optimized for larger scale production and higher yields.
Chemical Reactions Analysis
Methyl 4-chloro-2-(4-fluorophenylsulfonyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 4-chloro-2-(4-fluorophenylsulfonyl)thiazole-5-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-chloro-2-(4-fluorophenylsulfonyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring in the compound can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 4-chloro-2-(4-fluorophenylsulfonyl)thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:
Methyl 4-chloro-6-fluoro-3-formyl-2-thiazolecarboxylate: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
2-(4-chlorobenzylamino)-4-methyl-1,3-thiazole-5-carboxylic acid: Another thiazole derivative with different substituents, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H7ClFNO4S2 |
---|---|
Molecular Weight |
335.8 g/mol |
IUPAC Name |
methyl 4-chloro-2-(4-fluorophenyl)sulfonyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C11H7ClFNO4S2/c1-18-10(15)8-9(12)14-11(19-8)20(16,17)7-4-2-6(13)3-5-7/h2-5H,1H3 |
InChI Key |
OHRAMJLWIHNSKV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)S(=O)(=O)C2=CC=C(C=C2)F)Cl |
Origin of Product |
United States |
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